molecular formula C18H13ClN2O5 B2409686 N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-19-8

N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No. B2409686
CAS RN: 887348-19-8
M. Wt: 372.76
InChI Key: BWVMPALMTRTEFB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was originally developed for its potential use in the treatment of metabolic disorders such as obesity and diabetes. However, it has also gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is part of a class of compounds synthesized for various chemical reactions and studies. For instance, compounds similar to N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide have been synthesized and exposed to UV oxidative irradiation in methanolic solutions, leading to the formation of specific benzo-furo and benzo-thieno phenanthridinones (Karminski-Zamola & Bajić, 1989).

Biological Evaluation and Docking Studies

  • Novel pyrazoline derivatives, structurally similar to the mentioned compound, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds have shown promising results in in vivo anti-inflammatory activities and in vitro antibacterial activities (Ravula et al., 2016).

Antimicrobial and Antioxidant Activities

  • Compounds like N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide have been studied for their antimicrobial and antioxidant activities. Schiff bases and azetidione derivatives of similar compounds have shown significant activities in these areas (Devi et al., 2010).

Applications in Photolysis

  • Research has been conducted on the photolysis of compounds like N-butyl-5-nitro-2-furamide in methanol, which are structurally related to N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, to understand the chemical changes occurring during such processes (Powers, 1971).

Inhibition of Influenza A Viruses

  • Furan-carboxamide derivatives, similar to the compound , have been identified as potent inhibitors of the influenza A H5N1 virus, demonstrating significant influence on the anti-influenza activity (Yongshi et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-13-5-6-14(15(10-13)21(23)24)16-7-8-17(26-16)18(22)20-12-4-2-3-11(19)9-12/h2-10H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVMPALMTRTEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

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